molecular formula C15H26N2O8 B11828281 1-Boc-4-amino-4-methoxycarbonylmethylpiperidine oxalate CAS No. 1185291-63-7

1-Boc-4-amino-4-methoxycarbonylmethylpiperidine oxalate

Katalognummer: B11828281
CAS-Nummer: 1185291-63-7
Molekulargewicht: 362.38 g/mol
InChI-Schlüssel: HKLFNLPZQORZKV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

tert-Butyl 4-amino-4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate oxalate is a chemical compound with the molecular formula C13H24N2O4. It is commonly used in various scientific research applications due to its unique chemical properties. This compound is known for its stability and reactivity, making it a valuable tool in the fields of chemistry, biology, and medicine.

Vorbereitungsmethoden

The synthesis of tert-Butyl 4-amino-4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate oxalate typically involves several steps. One common method includes the reaction of tert-butyl 4-amino-4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate with oxalic acid to form the oxalate salt. The reaction conditions often involve the use of anhydrous solvents and controlled temperatures to ensure the purity and yield of the final product .

Analyse Chemischer Reaktionen

tert-Butyl 4-amino-4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate oxalate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

tert-Butyl 4-amino-4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate oxalate is widely used in scientific research due to its versatility. Some of its applications include:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: Researchers use this compound to study various biochemical pathways and interactions.

    Industry: This compound is used in the production of various chemical products and intermediates[][3].

Wirkmechanismus

The mechanism of action of tert-Butyl 4-amino-4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate oxalate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Vergleich Mit ähnlichen Verbindungen

tert-Butyl 4-amino-4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate oxalate can be compared with other similar compounds, such as:

  • tert-Butyl 4-amino-4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate
  • tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate

These compounds share similar structural features but differ in their specific functional groups, leading to variations in their chemical reactivity and applications. The unique combination of functional groups in tert-Butyl 4-amino-4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate oxalate makes it particularly useful for certain research applications .

Eigenschaften

CAS-Nummer

1185291-63-7

Molekularformel

C15H26N2O8

Molekulargewicht

362.38 g/mol

IUPAC-Name

tert-butyl 4-amino-4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate;oxalic acid

InChI

InChI=1S/C13H24N2O4.C2H2O4/c1-12(2,3)19-11(17)15-7-5-13(14,6-8-15)9-10(16)18-4;3-1(4)2(5)6/h5-9,14H2,1-4H3;(H,3,4)(H,5,6)

InChI-Schlüssel

HKLFNLPZQORZKV-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(CC(=O)OC)N.C(=O)(C(=O)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.